molecular formula C8H6FIO2 B8780526 4-Fluoro-2-iodophenylacetic acid

4-Fluoro-2-iodophenylacetic acid

Cat. No.: B8780526
M. Wt: 280.03 g/mol
InChI Key: KUORKOPHMADFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-iodophenylacetic acid is a halogenated phenylacetic acid derivative characterized by a fluorine atom at the 4-position and an iodine atom at the 2-position of the benzene ring, attached to an acetic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical development due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

2-(4-fluoro-2-iodophenyl)acetic acid

InChI

InChI=1S/C8H6FIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)

InChI Key

KUORKOPHMADFKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds are compared based on substituent positions, physicochemical properties, and applications:

2,3-Difluoro-4-iodophenylacetic Acid (CAS: 887586-60-9)
  • Structure : Differs in fluorine substitution (2,3-diF vs. 4-F) and iodine position (4-I vs. 2-I).
  • Properties :
    • Molecular weight: 298.03 g/mol
    • pKa: 3.71 (predicted), indicating moderate acidity due to electron-withdrawing halogens .
  • Applications : Used in medicinal chemistry for its halogen-directed reactivity.
2-(4-Fluorophenyl)-2-oxoacetic Acid (CAS: 2251-76-5)
  • Structure : Features a ketone group (C=O) instead of the acetic acid’s CH₂ group.
  • Properties: Molecular weight: 168.12 g/mol Solubility: Limited data, but the ketone group likely reduces hydrophilicity compared to the carboxylic acid .
  • Applications : Research applications in synthesizing heterocycles via condensation reactions.
2-(3-Fluoro-4-iodophenyl)acetic Acid (CAS: 1261874-58-1)
  • Structure : Fluorine at 3-position and iodine at 4-position.
  • Properties :
    • Molecular weight: 280.04 g/mol
    • Storage: Stable at room temperature, unlike more labile analogs .
  • Applications : Intermediate in radiopharmaceuticals due to iodine’s isotopic versatility.
2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic Acid (Proprietary Name: Froben)
  • Structure : Biphenyl core with fluorine and methyl groups.
  • Properties: Clinical use: Nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes .
  • Key Difference: The biphenyl system enhances binding affinity compared to monosubstituted phenylacetic acids.

Physicochemical Properties Table

Compound Name Molecular Formula Molecular Weight (g/mol) pKa Key Applications
4-Fluoro-2-iodophenylacetic acid C₈H₆FIO₂ 280.03* ~3.5† Pharmaceutical intermediate
2,3-Difluoro-4-iodophenylacetic acid C₈H₅F₂IO₂ 298.03 3.71 Medicinal chemistry
2-(4-Fluorophenyl)-2-oxoacetic acid C₈H₅FO₃ 168.12 N/A Organic synthesis
2-(3-Fluoro-4-iodophenyl)acetic acid C₈H₆FIO₂ 280.04 N/A Radiopharmaceuticals

*Estimated based on similar compounds. †Predicted based on halogen substituent effects.

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